H-Gly-Leu-Phe-OH

Beschreibung

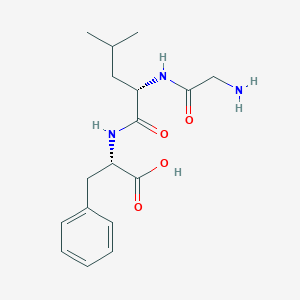

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4/c1-11(2)8-13(19-15(21)10-18)16(22)20-14(17(23)24)9-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10,18H2,1-2H3,(H,19,21)(H,20,22)(H,23,24)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUWMSBGMVAHSJ-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60908255 | |

| Record name | N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103213-38-3 | |

| Record name | Glycyl-leucyl-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103213383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to H-Gly-Leu-Phe-OH: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tripeptide H-Gly-Leu-Phe-OH, also known as Glycyl-L-Leucyl-L-Phenylalanine. It details the chemical structure and physicochemical properties of the peptide, including its molecular formula, weight, and theoretical isoelectric point. The guide presents available data on its solubility and stability, offering insights for formulation and experimental design. Furthermore, it explores the known biological activities of this compound, with a particular focus on its role as an immunostimulating peptide and its potential therapeutic applications, such as in preventing chemotherapy-induced alopecia. Detailed experimental methodologies for the synthesis, purification, and characterization of this peptide are outlined, providing a practical resource for researchers. Finally, a proposed signaling pathway for its immunostimulatory action, based on current understanding of peptide-induced cellular responses, is visualized.

Chemical Structure and Properties

This compound is a tripeptide composed of the amino acids glycine (B1666218), leucine (B10760876), and phenylalanine in sequence. The structure consists of a glycine residue at the N-terminus, followed by a leucine residue, and a phenylalanine residue at the C-terminus with a free carboxylic acid group.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the peptide's behavior in various experimental and physiological conditions.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₅N₃O₄ | --INVALID-LINK-- |

| Molecular Weight | 335.4 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid | --INVALID-LINK-- |

| Theoretical Isoelectric Point (pI) | 7.0 | NovoPro Science |

| XLogP3 | -1.6 | --INVALID-LINK-- |

| Appearance | White to off-white powder (typical for synthetic peptides) | General knowledge |

Solubility

The solubility of peptides is influenced by their amino acid composition, sequence, and the nature of the solvent. This compound, containing both hydrophobic (Leucine, Phenylalanine) and a small, neutral (Glycine) amino acid, exhibits moderate solubility. The presence of trifluoroacetic acid (TFA) as a counterion from purification can enhance solubility in aqueous solutions.[1]

| Solvent | Solubility | Notes |

| Water | Soluble, enhanced by TFA salts. | General information for peptides.[1] |

| Dimethyl Sulfoxide (DMSO) | Likely soluble. | DMSO is a good solvent for many peptides.[2] |

| Ethanol | Sparingly soluble to insoluble. | Peptides with hydrophobic residues may have limited solubility in ethanol. |

| Dimethylformamide (DMF) | Likely soluble. | DMF is a common solvent for peptide synthesis and is likely to dissolve this tripeptide.[2] |

Note: Experimental determination of solubility in mg/mL is recommended for specific applications.

Stability

Peptide stability is critical for its storage and biological activity. Stability is affected by pH, temperature, and the presence of enzymes. Specific stability studies for this compound are not widely published, but general principles of peptide degradation apply. The dimerization rate of glycine-containing peptides has been shown to be most efficient under alkaline conditions (pH ~9.8) and at elevated temperatures.[3]

| Condition | Stability Profile |

| pH | Most stable at acidic to neutral pH. Susceptible to degradation at alkaline pH. |

| Temperature | Should be stored at -20°C or lower for long-term stability. Avoid repeated freeze-thaw cycles. |

| Enzymatic Degradation | Susceptible to cleavage by peptidases in biological systems. |

Experimental Protocols

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for producing this compound. The following is a generalized protocol based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow for Solid-Phase Peptide Synthesis of this compound:

Caption: General workflow for the solid-phase synthesis of this compound.

Detailed Methodology:

-

Resin Preparation: Swell Wang resin in dimethylformamide (DMF) for 1-2 hours.

-

First Amino Acid Coupling (Fmoc-Phe-OH):

-

Activate Fmoc-L-Phe-OH (3 eq) with a coupling agent such as N,N'-diisopropylcarbodiimide (DIC, 3 eq) and hydroxybenzotriazole (B1436442) (HOBt, 3 eq) or (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU, 3 eq) in the presence of N,N-diisopropylethylamine (DIEA, 6 eq) in DMF.

-

Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.

-

Wash the resin with DMF, dichloromethane (B109758) (DCM), and methanol.

-

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

-

Second Amino Acid Coupling (Fmoc-Leu-OH): Repeat step 2 using Fmoc-L-Leu-OH.

-

Fmoc Deprotection: Repeat step 3.

-

Third Amino Acid Coupling (Fmoc-Gly-OH): Repeat step 2 using Fmoc-Gly-OH.

-

Final Fmoc Deprotection: Repeat step 3.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups (if any).

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.

Enzymatic Synthesis

While less common for short peptides like this compound, enzymatic synthesis offers a greener alternative. Papain is a protease that can be used to catalyze peptide bond formation in a kinetically controlled synthesis.[4]

General Methodology:

-

Substrate Preparation: The N-terminally protected dipeptide (e.g., Z-Gly-Leu-OH) and the C-terminally protected amino acid ester (e.g., H-Phe-OEt) are used as substrates.

-

Enzymatic Reaction:

-

Dissolve the substrates in a suitable buffer (e.g., citrate-phosphate buffer, pH 5-7).

-

Add papain (immobilized or free) to the reaction mixture.

-

Incubate at a controlled temperature (e.g., 37°C) with gentle agitation.

-

-

Reaction Monitoring: Monitor the progress of the reaction by HPLC.

-

Product Isolation and Purification: Once the reaction is complete, isolate the protected tripeptide and purify it using chromatographic techniques.

-

Deprotection: Remove the N- and C-terminal protecting groups to yield this compound.

Purification by RP-HPLC

Reverse-phase HPLC is the standard method for purifying synthetic peptides.

| Parameter | Recommended Conditions |

| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm (analytical) or larger (preparative) |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | A linear gradient of 5% to 95% B over 30-60 minutes is a good starting point. |

| Flow Rate | 1 mL/min (analytical) or higher (preparative) |

| Detection | 214 nm and 280 nm |

Characterization

2.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR Chemical Shifts:

-

¹H NMR: Protons of the peptide backbone (α-CH, NH) and side chains will have characteristic chemical shifts. The aromatic protons of phenylalanine will appear in the 7.0-7.5 ppm region.

-

¹³C NMR: Carbonyl carbons will resonate around 170-175 ppm. α-carbons will be in the 40-60 ppm range. Side-chain carbons will have specific shifts depending on their chemical environment.

2.4.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the peptide.

| Parameter | Expected Value |

| [M+H]⁺ | 336.4 m/z |

| [M+Na]⁺ | 358.4 m/z |

Tandem mass spectrometry (MS/MS) can be used to sequence the peptide by analyzing the fragmentation pattern (b- and y-ions).

Biological Activity and Signaling Pathway

This compound has been identified as an immunostimulating peptide. Its biological activities are a subject of ongoing research, with potential applications in immunotherapy and as an adjuvant.

Immunostimulatory Effects

This tripeptide has been shown to stimulate the immune system. One of its notable effects is the prevention of alopecia induced by the anticancer agent etoposide (B1684455) in a neonatal rat model. This effect is suggested to be mediated by histamine (B1213489) release, as it was inhibited by a histamine H1 receptor antagonist.

Proposed Signaling Pathway for Peptide-Induced Histamine Release

Based on the evidence for peptide-induced histamine release from mast cells, a plausible signaling pathway for this compound is proposed. This pathway involves direct interaction with G-proteins, leading to downstream signaling events that culminate in the degranulation of mast cells and the release of histamine and other inflammatory mediators.[5][6][7]

Proposed Signaling Pathway for this compound in Mast Cells:

Caption: Proposed mechanism of this compound-induced histamine release in mast cells.

Conclusion

This compound is a tripeptide with interesting biological properties, particularly its immunostimulatory effects. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and methodologies for its synthesis and characterization. The proposed signaling pathway for its action on mast cells offers a framework for further investigation into its mechanism of action. As research into bioactive peptides continues to expand, a thorough understanding of molecules like this compound is crucial for the development of new therapeutic agents. Further experimental validation of its quantitative properties and detailed elucidation of its biological pathways will be essential for realizing its full therapeutic potential.

References

- 1. This compound peptide [novoprolabs.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of Peptide-induced Mast Cell Degranulation: Translocation and Patch-Clamp Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Discovery and synthesis history of H-Gly-Leu-Phe-OH

An In-depth Technical Guide to the Discovery and Synthesis of H-Gly-Leu-Phe-OH

This guide provides a comprehensive overview of the discovery, synthesis, and biological significance of the tripeptide this compound for researchers, scientists, and drug development professionals.

Discovery and Biological Significance

The tripeptide this compound, also known as Gly-Leu-Phe (GLF), was first identified as an immunostimulating peptide derived from the enzymatic digestion of human and cow casein. A seminal 1987 study by Berthou and colleagues published in FEBS Letters detailed the isolation and initial characterization of this peptide, highlighting its ability to enhance the phagocytic activity of macrophages.[1][2] Subsequent research has corroborated these findings, establishing this compound as a bioactive peptide with the potential to modulate the immune system.[3]

Beyond its immunostimulatory properties, this compound has also been investigated for other biological activities. Notably, studies have demonstrated its potential as an anti-alopecia agent, capable of preventing hair loss induced by certain chemotherapy drugs.[3][4][5] This effect is thought to be mediated, at least in part, by the release of histamine.[4][5] The diverse biological functions of this simple tripeptide underscore its significance in the field of peptide-based therapeutics.

Synthesis of this compound

The synthesis of this compound can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methodologies. SPPS is often preferred for its efficiency and amenability to automation.

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines a standard manual solid-phase synthesis of this compound on a Wang resin pre-loaded with Fmoc-Phe-OH.

Materials:

-

Fmoc-Phe-Wang resin

-

Fmoc-Leu-OH

-

Fmoc-Gly-OH

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dipeptide ether

-

Acetonitrile (ACN)

-

Deionized water

Procedure:

-

Resin Swelling: The Fmoc-Phe-Wang resin is swollen in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: The swollen resin is treated with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the phenylalanine residue. The resin is then washed thoroughly with DMF and DCM.

-

Leucine (B10760876) Coupling: Fmoc-Leu-OH is activated with DCC and HOBt in DMF. This activated amino acid solution is then added to the resin, and the mixture is agitated for 2 hours to facilitate coupling. The completion of the reaction is monitored using a Kaiser test. The resin is subsequently washed with DMF and DCM.

-

Fmoc Deprotection: The Fmoc group is removed from the newly coupled leucine residue using 20% piperidine in DMF, followed by thorough washing.

-

Glycine (B1666218) Coupling: Fmoc-Gly-OH is activated with DCC and HOBt and coupled to the deprotected leucine residue on the resin, following the same procedure as in step 3.

-

Final Fmoc Deprotection: The Fmoc group on the terminal glycine residue is removed with 20% piperidine in DMF and the resin is washed.

-

Cleavage and Deprotection: The peptide is cleaved from the resin and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS for 2-3 hours.

-

Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the ether is decanted. The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain the final this compound product as a white powder.

Data Presentation

The following table summarizes typical quantitative data obtained from the synthesis and characterization of this compound.

| Parameter | Value | Method |

| Chemical Formula | C₁₇H₂₅N₃O₄ | - |

| Molecular Weight | 335.4 g/mol | Mass Spectrometry |

| Yield | >70% (based on initial resin loading) | Gravimetric Analysis |

| Purity | >95% | RP-HPLC (at 214 nm) |

| Mass (m/z) | [M+H]⁺ = 336.4 | ESI-MS |

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of this compound.

Caption: Solid-phase synthesis workflow for this compound.

Proposed Immunostimulatory Signaling Pathway

This diagram outlines a plausible signaling cascade initiated by this compound in macrophages, leading to an immunostimulatory response. This proposed pathway is based on the known mechanisms of other casein-derived immunomodulatory peptides.

Caption: Proposed signaling pathway for this compound in macrophages.

References

- 1. Casein and Peptides Derived from Casein as Antileukaemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Applications for α-lactalbumin in human nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Extraction, Isolation and Identification of Low Molecular Weight Peptides in Human Milk - PMC [pmc.ncbi.nlm.nih.gov]

The Significance of the Gly-Leu-Phe Peptide Sequence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Gly-Leu-Phe (GLF) is a biologically active peptide fragment derived from α-lactalbumin, a major protein in milk. Exhibiting a range of immunostimulatory properties, GLF has demonstrated potential in therapeutic applications, including the mitigation of chemotherapy-induced alopecia and protection against bacterial infections. This technical guide provides a comprehensive overview of the current understanding of the GLF peptide sequence, including its biochemical properties, biological functions, and putative signaling mechanisms. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways and workflows to serve as a valuable resource for researchers in immunology, drug discovery, and related fields.

Introduction

Bioactive peptides derived from food proteins are gaining increasing attention for their potential roles in health and disease. The tripeptide Gly-Leu-Phe (GLF), originating from the enzymatic digestion of α-lactalbumin, has emerged as a significant immunostimulatory molecule.[1] Early studies have highlighted its ability to enhance phagocytic activity and provide protection against certain pathogens.[1] More recent research has uncovered a novel application in preventing chemotherapy-induced hair loss.[2] This guide synthesizes the available technical information on GLF, offering a detailed examination of its known biological effects and the experimental basis for these findings.

Biochemical and Physicochemical Properties

The Gly-Leu-Phe peptide is a simple tripeptide with the sequence Glycine-Leucine-Phenylalanine. Its structure and fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₅N₃O₄ | [3] |

| Molecular Weight | 335.4 g/mol | [3] |

| Sequence | Gly-Leu-Phe | [1] |

| Origin | α-lactalbumin | [1] |

Biological Activities and Therapeutic Potential

Immunostimulatory Effects

GLF has been identified as an immunostimulating peptide that enhances the function of phagocytic cells.[1]

-

Phagocytosis: GLF increases the phagocytic activity of human and murine macrophages.[1] This suggests a role in enhancing the innate immune response to pathogens and cellular debris.

-

Protection against Infection: In a murine model, GLF administration has been shown to protect against Klebsiella pneumoniae infection.[1]

Anti-Alopecia Effects

A significant therapeutic potential of GLF lies in its ability to prevent chemotherapy-induced alopecia (CIA).

-

In Vivo Efficacy: In a neonatal rat model, intraperitoneal injection of GLF at a dose of 100 mg/kg for 4 days, or oral administration at 300 mg/kg for 6 days, prevented alopecia induced by the anticancer agent etoposide (B1684455).[2] Microscopic analysis confirmed that GLF inhibited the loss of hair, thickening of the epidermis, and thinning of the adipocyte layer associated with etoposide treatment.[2]

-

Mechanism of Action: The anti-alopecia effect of GLF is suggested to be mediated by histamine (B1213489) release. This was demonstrated by the inhibition of the anti-alopecia effect by pyrilamine, a histamine H1 receptor antagonist.[2]

Receptor Binding and Signaling Pathways

While the precise receptor and downstream signaling cascade for GLF are not yet fully elucidated, initial studies have provided important clues.

Receptor Binding Characteristics

Radioligand binding studies have demonstrated specific binding of [³H]GLF to human polymorphonuclear leukocytes (PMNLs) and monocytes.[1] Scatchard analysis of binding to PMNL plasma membranes revealed the presence of two distinct binding sites:

| Binding Site | Dissociation Constant (Kd) | Binding Capacity (Bmax) |

| High-Affinity | 2.3 ± 1.0 nM | 60 ± 9 fmol/mg protein |

| Low-Affinity | 26.0 ± 3.5 nM | 208 ± 45 fmol/mg protein |

Table 1: Binding parameters of [³H]Gly-Leu-Phe to human PMNL plasma membranes.[1]

Importantly, the chemotactic peptide f-Met-Leu-Phe (fMLF), which binds to the well-characterized formyl peptide receptor 1 (FPR1), did not inhibit [³H]GLF binding.[1] This strongly indicates that GLF utilizes a receptor distinct from FPR1. The identity of this specific GLF receptor remains an area for future investigation.

Putative Signaling Cascade

Given that many peptide receptors on immune cells are G-protein coupled receptors (GPCRs), it is plausible that the GLF receptor belongs to this family. Upon ligand binding, GPCRs typically activate intracellular signaling cascades involving second messengers and protein kinases. A general model for such a pathway is depicted below.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning GLF.

Chemotherapy-Induced Alopecia Model in Neonatal Rats

This protocol is adapted from studies investigating the anti-alopecia effects of various agents.[2]

-

Animals: Neonatal Sprague-Dawley or Wistar rats (7-9 days old).

-

Induction of Alopecia:

-

Administer etoposide (e.g., 1.5 mg/kg) via intraperitoneal (IP) injection once daily for 3-4 consecutive days.

-

-

GLF Administration:

-

Intraperitoneal: Administer GLF (100 mg/kg) via IP injection daily for the duration of the etoposide treatment.

-

Oral: Administer GLF (300 mg/kg) via oral gavage daily for 6 days, starting with the etoposide treatment.

-

-

Assessment:

-

Visually score the degree of hair loss daily.

-

At the end of the study period, euthanize the animals and collect skin samples from the dorsal region.

-

Fix skin samples in 10% neutral buffered formalin, embed in paraffin, and section for histological analysis (e.g., Hematoxylin and Eosin staining).

-

Microscopically evaluate hair follicle integrity, epidermal thickness, and adipocyte layer thickness.

-

Radioligand Binding Assay

This protocol is based on the methodology used to determine the binding characteristics of [³H]GLF to human PMNLs.[1]

-

Preparation of PMNL Membranes:

-

Isolate human PMNLs from fresh venous blood using standard density gradient centrifugation (e.g., with Ficoll-Paque).

-

Lyse the cells by hypotonic shock and homogenize.

-

Centrifuge the homogenate to pellet the crude membrane fraction.

-

Resuspend the membrane pellet in a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Determine the protein concentration of the membrane preparation (e.g., using the Bradford assay).

-

-

Binding Assay:

-

In a microcentrifuge tube, combine a fixed amount of PMNL membrane protein (e.g., 50-100 µg) with increasing concentrations of [³H]GLF (e.g., 0.1-50 nM).

-

For non-specific binding determination, prepare a parallel set of tubes containing a high concentration of unlabeled GLF (e.g., 10 µM).

-

Incubate the tubes at a specified temperature (e.g., 20°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Perform Scatchard analysis by plotting the ratio of bound/free radioligand against the concentration of bound radioligand to determine the dissociation constant (Kd) and maximum binding capacity (Bmax).

-

Histamine Release Assay

This is a general protocol that can be adapted to measure GLF-induced histamine release from basophils or mast cells.

-

Cell Preparation:

-

Isolate human basophils from peripheral blood or use a suitable mast cell line (e.g., HMC-1).

-

Wash and resuspend the cells in a buffered salt solution (e.g., PIPES buffer) containing Ca²⁺ and Mg²⁺.

-

-

Histamine Release:

-

Aliquot the cell suspension into microcentrifuge tubes.

-

Add varying concentrations of GLF to the tubes.

-

Include a positive control (e.g., anti-IgE antibody) and a negative control (buffer only).

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.

-

-

Histamine Quantification:

-

Collect the supernatants.

-

Measure the histamine concentration in the supernatants using a commercially available ELISA kit or a fluorometric assay.

-

Calculate the percentage of histamine release relative to the total cellular histamine content (determined by lysing an aliquot of cells).

-

Future Directions: Receptor Identification and Signaling Elucidation

The definitive identification of the GLF receptor is a critical next step in understanding its biological significance. The following workflow outlines a potential strategy for deorphanizing this putative GPCR.

Once the receptor is identified, its coupling to specific G-protein subunits can be determined, and the downstream signaling cascade, including the involvement of phospholipase C, protein kinase C, and MAP kinases, can be meticulously mapped using techniques such as Western blotting for phosphorylated signaling proteins and calcium imaging.

Conclusion

The Gly-Leu-Phe tripeptide represents a promising bioactive molecule with tangible therapeutic potential, particularly in the realms of immunostimulation and the prevention of chemotherapy-induced side effects. While its efficacy in preclinical models is established, a deeper understanding of its molecular mechanism of action is required to fully exploit its therapeutic utility. The quantitative data and detailed protocols provided in this guide serve as a foundation for further research. The elucidation of its specific receptor and signaling pathway will be a pivotal discovery, paving the way for the rational design of novel therapeutics based on the GLF scaffold.

References

- 1. Frontiers | Orphan G protein-coupled receptors: the ongoing search for a home [frontiersin.org]

- 2. Modeling and Deorphanization of Orphan GPCRs | Springer Nature Experiments [experiments.springernature.com]

- 3. Signaling mechanisms of enhanced neutrophil phagocytosis and chemotaxis by the polysaccharide purified from Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Tripeptide H-Gly-Leu-Phe-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of the tripeptide H-Gly-Leu-Phe-OH. This peptide, comprised of glycine (B1666218), leucine (B10760876), and phenylalanine, serves as a valuable tool in various research and development applications.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C₁₇H₂₅N₃O₄ |

| Molecular Weight | 335.4 g/mol [1][2] |

| Amino Acid Sequence | Glycyl-L-leucyl-L-phenylalanine |

Experimental Protocols

A standard method for synthesizing this compound is through Solid-Phase Peptide Synthesis (SPPS), followed by purification and characterization to ensure the desired product quality.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of the target peptide on a resin support.

Materials:

-

Fmoc-Phe-Wang resin

-

Fmoc-Leu-OH

-

Fmoc-Gly-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

20% Piperidine (B6355638) in Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

DMF

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the phenylalanine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Leucine Coupling:

-

In a separate vial, pre-activate Fmoc-Leu-OH by dissolving it with HOBt and DIC in DMF.

-

Add the activated amino acid solution to the reaction vessel containing the deprotected resin.

-

Allow the coupling reaction to proceed for 2 hours at room temperature.

-

Wash the resin with DMF and DCM to remove excess reagents.

-

-

Glycine Coupling:

-

Repeat the Fmoc deprotection step to remove the protecting group from the newly added leucine residue.

-

Pre-activate Fmoc-Gly-OH using the same method as for leucine.

-

Couple the activated glycine to the deprotected dipeptide-resin and wash as described previously.

-

-

Final Deprotection: Remove the final Fmoc group from the N-terminal glycine.

-

Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Collection: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide under vacuum.

Characterization of this compound

To confirm the identity and purity of the synthesized peptide, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed.

Materials:

-

Crude synthesized this compound

-

HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Mass spectrometer (e.g., ESI-MS)

Procedure:

-

Sample Preparation: Dissolve a small amount of the crude peptide in Mobile Phase A.

-

HPLC Analysis:

-

Inject the sample onto the C18 column.

-

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

-

Monitor the elution profile using a UV detector at 214 nm and 280 nm. The purity is determined by the relative area of the main peak.

-

-

Mass Spectrometry Analysis:

-

Introduce the collected major peak from the HPLC into the mass spectrometer.

-

Acquire the mass spectrum to determine the molecular weight of the synthesized peptide.

-

Compare the experimental mass with the theoretical mass (335.4 Da) to confirm the identity of this compound.

-

Workflow and Process Visualization

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

Caption: Workflow of this compound synthesis via SPPS.

Caption: Analytical workflow for peptide purification and confirmation.

References

Solubility of H-Gly-Leu-Phe-OH in aqueous and organic solvents

An In-depth Technical Guide to the Solubility of H-Gly-Leu-Phe-OH in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to this compound

This compound, a tripeptide with the sequence Glycyl-Leucyl-Phenylalanine, is a molecule of interest in various biochemical and pharmaceutical research areas. Its structure, comprising a hydrophilic glycine (B1666218) residue and two hydrophobic residues (leucine and phenylalanine), results in an amphipathic character that dictates its solubility behavior. Understanding the solubility of this peptide is crucial for a range of applications, including its synthesis, purification, formulation, and in vitro and in vivo studies.

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₅N₃O₄ | [1] |

| Molecular Weight | 335.4 g/mol | [1] |

| Theoretical pI | 7 | [1] |

| GRAVY (Grand Average of Hydropathicity) | 2.07 | [1] |

The positive GRAVY score indicates a hydrophobic nature, suggesting that the solubility in aqueous solutions might be limited.[1] The theoretical isoelectric point (pI) of 7 suggests that the peptide will have a net neutral charge at this pH, which can also influence its solubility.[1]

Principles of Peptide Solubility

The solubility of a peptide is a complex interplay of its intrinsic properties and the characteristics of the solvent. Key factors include:

-

Amino Acid Composition: The presence of hydrophilic (charged or polar) versus hydrophobic (nonpolar) amino acid residues is a primary determinant of solubility. Peptides rich in hydrophobic residues, such as leucine (B10760876) and phenylalanine, tend to be less soluble in aqueous solutions.[2][3]

-

Peptide Length: Shorter peptides, like this compound, are generally more soluble than longer polypeptides.[2]

-

Overall Charge and pH: The net charge of a peptide, which is dependent on the pH of the solution and the pKa of its ionizable groups (N-terminus, C-terminus, and charged side chains), significantly impacts its solubility in aqueous media. Solubility is typically at its minimum at the isoelectric point (pI), where the net charge is zero.

-

Solvent Polarity: "Like dissolves like" is a fundamental principle. Polar peptides are more soluble in polar solvents like water, while nonpolar peptides are more soluble in organic solvents.

-

Counterions: The presence of counterions, such as trifluoroacetate (B77799) (TFA) from HPLC purification, can enhance the solubility of peptides in aqueous solutions.[1]

Based on its composition (one polar and two non-polar residues) and high GRAVY score, this compound is predicted to have limited solubility in neutral aqueous solutions. Its solubility is expected to be higher in organic solvents or in aqueous solutions with adjusted pH or the presence of co-solvents.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in mg/mL or molarity) for this compound in various solvents. The table below is provided as a template for researchers to populate with their own experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound (Template)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| Water (pH 7) | 25 | |||

| Phosphate-Buffered Saline (PBS, pH 7.4) | 25 | |||

| Ethanol | 25 | |||

| Methanol | 25 | |||

| Dimethyl Sulfoxide (DMSO) | 25 | |||

| Acetonitrile | 25 | |||

| User-defined solvent 1 | ||||

| User-defined solvent 2 |

Experimental Protocols for Determining Peptide Solubility

Several established methods can be employed to determine the solubility of this compound. The choice of method depends on the required accuracy, throughput, and available equipment.

Turbidimetric Solubility Assay (TSA)

This is a rapid and material-sparing method for estimating solubility.[4][5]

Principle: A peptide solution is prepared at a high concentration in a solvent in which it is freely soluble (e.g., DMSO). This stock solution is then serially diluted in the aqueous buffer of interest. The solubility limit is identified as the concentration at which the solution becomes turbid due to peptide precipitation. The turbidity is measured by light scattering or absorbance at a specific wavelength (e.g., 600 nm) using a plate reader or spectrophotometer.[4]

Detailed Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL) in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with the desired aqueous or organic solvent.

-

Equilibration: Allow the plate to equilibrate at a controlled temperature for a set period (e.g., 2 hours) to allow for precipitation.

-

Turbidity Measurement: Measure the absorbance or light scattering of each well using a plate reader.

-

Data Analysis: Plot the absorbance/scattering signal against the peptide concentration. The point at which the signal significantly increases above the baseline indicates the solubility limit.

High-Performance Liquid Chromatography (HPLC) Based Method

HPLC is a highly accurate method for determining thermodynamic solubility.[6]

Principle: An excess amount of the peptide is suspended in the solvent of interest and allowed to reach equilibrium. The saturated solution is then filtered or centrifuged to remove undissolved solid. The concentration of the dissolved peptide in the supernatant is quantified by reverse-phase HPLC (RP-HPLC) against a standard curve.

Detailed Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a vial.

-

Equilibration: Agitate the suspension at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid. Carefully collect the supernatant.

-

HPLC Analysis:

-

Prepare a standard curve by injecting known concentrations of this compound onto an appropriate RP-HPLC column (e.g., C18).

-

Inject the filtered supernatant from the equilibrated sample.

-

Determine the concentration of the peptide in the supernatant by comparing its peak area to the standard curve.

-

UV-Vis Spectrophotometry

This method is suitable for peptides containing chromophores, such as the phenyl group in phenylalanine.[7][8]

Principle: Similar to the HPLC method, a saturated solution is prepared and the undissolved solid is removed. The concentration of the dissolved peptide is then determined by measuring its absorbance at a specific wavelength (typically 280 nm for tryptophan and tyrosine, but phenylalanine also absorbs, albeit more weakly, around 257 nm) and applying the Beer-Lambert law. A standard curve is required for accurate quantification.

Detailed Methodology:

-

Sample Preparation and Equilibration: Follow steps 1 and 2 from the HPLC method.

-

Phase Separation: Centrifuge the suspension and collect the supernatant.

-

UV-Vis Measurement:

-

Prepare a standard curve by measuring the absorbance of known concentrations of this compound.

-

Measure the absorbance of the supernatant.

-

Calculate the concentration of the peptide in the supernatant using the standard curve.

-

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described experimental protocols.

Caption: General workflow for determining peptide solubility using TSA and HPLC/UV-Vis methods.

Conclusion

While direct quantitative solubility data for this compound is elusive in the public domain, a sound understanding of its physicochemical properties allows for a qualitative prediction of its solubility behavior. The peptide's hydrophobic nature suggests that organic solvents or aqueous solutions with modified pH or co-solvents will likely be more effective for solubilization than neutral aqueous buffers. This guide provides detailed, actionable experimental protocols that researchers can employ to determine the precise solubility of this compound in their specific solvent systems of interest. The provided workflow diagrams offer a clear visual representation of these methodologies, facilitating their implementation in a laboratory setting. These approaches will enable researchers to generate the necessary data to advance their research and development activities involving this tripeptide.

References

- 1. This compound peptide [novoprolabs.com]

- 2. jpt.com [jpt.com]

- 3. researchgate.net [researchgate.net]

- 4. Peptide solubility testing - SB-PEPTIDE - Services [sb-peptide.com]

- 5. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. impactfactor.org [impactfactor.org]

- 8. UV-Vis Spectrophotometry Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

H-Gly-Leu-Phe-OH CAS number and PubChem information

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Gly-Leu-Phe-OH, also known as Glycyl-L-Leucyl-L-Phenylalanine, is a tripeptide composed of the amino acids glycine, leucine, and phenylalanine. This document provides a comprehensive overview of its chemical properties, synthesis methodologies, and known biological activities. The information presented herein is intended to serve as a technical resource for professionals in research and development. One vendor source describes this compound as an immunostimulating peptide derived from human and cow casein[1].

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. While a specific PubChem entry for the CAS number 103213-38-3 was not identified in the search, the properties are consistent with its chemical structure. For comparative purposes, data for the isomeric peptide H-Gly-Phe-Leu-OH (PubChem CID: 7016074) is also included[2].

| Property | Value (this compound) | Value (H-Gly-Phe-Leu-OH) | Reference |

| CAS Number | 103213-38-3 | 15373-56-5 (Synonym) | [3] |

| Molecular Formula | C₁₇H₂₅N₃O₄ | C₁₇H₂₅N₃O₄ | [1] |

| Molecular Weight | 335.4 g/mol | 335.4 g/mol | [1][2] |

| IUPAC Name | (2S)-2-[[(2S)-2-(2-aminoacetamido)-4-methylpentanoyl]amino]-3-phenylpropanoic acid | (2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |

| Canonical SMILES | CC(C)C--INVALID-LINK--C(=O)O">C@HNC(=O)CN | CC(C)C--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)CN | [3] |

Synthesis of this compound

The synthesis of Glycyl-L-Leucyl-L-Phenylalanine can be achieved through both chemical and enzymatic methods. The C-terminal elongation approach is a common strategy.

Chemical Synthesis: DCC/HOBt Coupling

A widely used method for peptide bond formation in solution is the activation of a carboxyl group using N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of 1-Hydroxybenzotriazole (HOBt). HOBt is used to suppress racemization and improve reaction efficiency[4]. The synthesis of this compound would proceed in a stepwise manner, first by coupling Glycine to Leucine, and then the resulting dipeptide to Phenylalanine. Appropriate protecting groups for the amine and carboxyl termini are required at each step.

This protocol is a representative example for the solution-phase synthesis of a tripeptide like this compound using DCC/HOBt, and would require optimization for this specific peptide.

Step 1: Synthesis of the Dipeptide (e.g., Boc-Gly-Leu-OH)

-

Activation: To a solution of N-Boc-Glycine (1.0 eq) and HOBt (1.0 eq) in an anhydrous solvent like acetonitrile (B52724) or dichloromethane, add DCC (1.0 eq) at 0°C. Stir the mixture for 1 hour at 0°C.

-

Coupling: To the activated mixture, add a solution of L-Leucine methyl ester hydrochloride (1.0 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC)[5].

-

Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash sequentially with a mild acid, a saturated solution of sodium bicarbonate, and brine. Dry the organic layer, concentrate, and purify the resulting Boc-Gly-Leu-OMe by chromatography.

-

Deprotection: Saponify the methyl ester using a base like NaOH to yield Boc-Gly-Leu-OH.

Step 2: Synthesis of the Tripeptide (Boc-Gly-Leu-Phe-OH)

-

Activation: Activate the carboxyl group of Boc-Gly-Leu-OH (1.0 eq) using DCC (1.0 eq) and HOBt (1.0 eq) in a similar manner to Step 1.

-

Coupling: Couple the activated dipeptide with L-Phenylalanine methyl ester hydrochloride (1.0 eq) in the presence of DIPEA (2.0 eq).

-

Reaction, Work-up, and Purification: Follow the procedures outlined in Step 1 for reaction monitoring, work-up, and purification to obtain Boc-Gly-Leu-Phe-OMe.

-

Final Deprotection: Remove the N-terminal Boc group using an acid such as trifluoroacetic acid (TFA), and saponify the C-terminal methyl ester to yield the final product, this compound.

Caption: Chemical Synthesis Workflow for this compound.

Enzymatic Synthesis: Papain-Catalyzed

Papain, a cysteine protease, can be used to catalyze the formation of peptide bonds in an aqueous-organic solvent mixture. This method offers high stereospecificity, avoiding racemization[6]. The synthesis typically involves an N-protected amino acid ester as the acyl donor and an amino acid or peptide as the nucleophile.

This protocol is a general representation of papain-catalyzed peptide synthesis and would need to be adapted and optimized.

-

Reaction Setup: In a suitable buffer (e.g., 1 M phosphate (B84403) buffer, pH 8.0), dissolve the N-protected dipeptide (e.g., Z-Gly-Leu-OEt, where Z is benzyloxycarbonyl) and the C-terminal amino acid (L-Phenylalanine).

-

Enzyme Addition: Add papain (e.g., 50 mg/mL) to the solution[7]. The reaction mixture may be a biphasic system with an organic co-solvent to shift the equilibrium towards synthesis[8].

-

Incubation: Stir the reaction mixture at a controlled temperature (e.g., 40°C) for a specified period (e.g., 2-24 hours)[7]. The product may precipitate out of the solution as it is formed.

-

Product Isolation: Collect the precipitate by centrifugation or filtration. Wash the product with water to remove the enzyme and unreacted starting materials[7].

-

Deprotection: Remove the N-terminal protecting group (e.g., hydrogenolysis for the Z-group) to yield the final tripeptide, this compound.

-

Purification: The final product can be further purified using techniques such as High-Performance Liquid Chromatography (HPLC)[6].

Caption: Enzymatic Synthesis Workflow for this compound.

Biological Activity and Potential Signaling Pathway

Notably, the structurally related tripeptide, N-formyl-methionyl-leucyl-phenylalanine (fMLP), is a potent chemoattractant for phagocytic leukocytes, such as neutrophils[9]. fMLP is recognized by formyl peptide receptors (FPRs), which are G-protein coupled receptors (GPCRs)[10]. Activation of FPRs by fMLP initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in calcium mobilization and protein kinase C (PKC) activation, ultimately triggering cellular responses like chemotaxis, degranulation, and the production of reactive oxygen species (ROS)[10][11].

Given the structural similarity (lacking only the N-formyl-methionyl group), it is plausible that this compound might exert its immunostimulatory effects by weakly interacting with FPRs or related receptors. This remains a hypothesis that requires experimental validation.

Caption: Hypothetical Signaling Pathway for this compound.

Conclusion

This compound is a tripeptide with potential immunostimulatory properties. Its synthesis can be accomplished through established chemical and enzymatic peptide coupling methods. While the precise molecular mechanisms underlying its biological activity require further investigation, its structural similarity to known chemoattractants suggests a potential interaction with formyl peptide receptors. This guide provides a foundational resource for researchers interested in the synthesis and study of this peptide.

References

- 1. This compound peptide [novoprolabs.com]

- 2. H-Gly-phe-leu-OH | C17H25N3O4 | CID 7016074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bachem.com [bachem.com]

- 5. benchchem.com [benchchem.com]

- 6. Papain-Catalyzed Synthesis of Polyglutamate Containing a Nylon Monomer Unit [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ias.ac.in [ias.ac.in]

- 9. The main functions and structural modifications of tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a chemotactic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]

Gly-Leu-Phe: A Tripeptide with Therapeutic Potential in Alopecia and Immunomodulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gly-Leu-Phe (GLF) is a tripeptide derived from the hydrolysis of α-lactalbumin, a major whey protein. Preclinical studies have highlighted its potential therapeutic applications, primarily in the prevention of chemotherapy-induced alopecia and as an immunostimulatory agent. This technical guide provides a comprehensive overview of the current scientific knowledge regarding GLF, with a focus on its mechanisms of action, experimental validation, and future research directions. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further investigation and drug development efforts.

Introduction

Bioactive peptides derived from food proteins have garnered significant interest for their potential health benefits. Gly-Leu-Phe (GLF), a tripeptide with the sequence Glycyl-L-Leucyl-L-Phenylalanine, has emerged as a promising candidate for therapeutic development. Initially identified as an immunostimulating peptide, subsequent research has revealed its potent anti-alopecia properties, particularly in the context of chemotherapy-induced hair loss. This guide synthesizes the available preclinical data on GLF, offering a technical resource for researchers exploring its therapeutic applications.

Therapeutic Application 1: Prevention of Chemotherapy-Induced Alopecia

The most well-documented therapeutic application of GLF is its ability to mitigate chemotherapy-induced alopecia (CIA). Studies in a neonatal rat model have demonstrated that GLF can prevent hair loss caused by the chemotherapeutic agent etoposide (B1684455).[1]

Mechanism of Action

The anti-alopecia effect of GLF is believed to be mediated through the release of histamine (B1213489) and subsequent activation of histamine H1 receptors on skin cells. This hypothesis is supported by the finding that the protective effect of GLF is abolished by the administration of pyrilamine, a histamine H1 receptor antagonist.[1] The binding of histamine to its H1 receptor on various skin cells, including keratinocytes and dendritic cells, can trigger a cascade of intracellular signaling events that may promote hair follicle survival and integrity in the face of cytotoxic insults.

-

Caption: Proposed signaling pathway for the anti-alopecia effect of Gly-Leu-Phe.

Preclinical Efficacy

The anti-alopecia activity of GLF has been demonstrated in a neonatal rat model of etoposide-induced hair loss.[1]

Table 1: Preclinical Efficacy of Gly-Leu-Phe in Preventing Etoposide-Induced Alopecia

| Animal Model | Inducing Agent | GLF Administration Route | Dosage | Duration | Outcome | Reference |

| Neonatal Rats | Etoposide | Intraperitoneal (i.p.) | 100 mg/kg | 4 days | Prevention of alopecia | [1] |

| Neonatal Rats | Etoposide | Oral | 300 mg/kg | 6 days | Prevention of alopecia | [1] |

Microscopic analysis of skin sections from GLF-treated animals showed an inhibition of etoposide-induced hair loss, a reduction in the thickening of the epidermis, and prevention of the thinning of the adipocyte layer.[1]

Experimental Protocols

This protocol is based on the methodology described by Tsuruki and Yoshikawa (2005).[1]

-

Caption: Experimental workflow for the neonatal rat alopecia model.

-

Animals: Use neonatal Sprague-Dawley rats, approximately 7 days old.

-

Alopecia Induction: Administer etoposide intraperitoneally (i.p.) at a dose of 2.5 mg/kg for 3 consecutive days to induce alopecia.

-

GLF Administration:

-

Intraperitoneal: Administer GLF at a dose of 100 mg/kg i.p. for 4 consecutive days, starting one day before the first etoposide injection.

-

Oral: Administer GLF at a dose of 300 mg/kg by oral gavage for 6 consecutive days, starting one day before the first etoposide injection.

-

-

Control Groups: Include a vehicle control group (receiving saline or the vehicle for GLF) and an etoposide-only control group.

-

Assessment of Alopecia:

-

Macroscopically score the degree of hair loss daily using a standardized scoring system (e.g., 0 = no hair loss, 5 = complete hair loss).

-

On day 5 after the final etoposide injection, euthanize the animals and collect dorsal skin samples.

-

-

Histological Analysis:

-

Fix skin samples in 10% neutral buffered formalin, embed in paraffin, and section.

-

Stain sections with hematoxylin (B73222) and eosin (B541160) (H&E).

-

Microscopically evaluate hair follicle morphology, number, and stage (anagen, catagen, telogen). Assess epidermal thickness and the adipocyte layer.

-

Therapeutic Application 2: Immunostimulation

GLF has been identified as an immunostimulating peptide that can enhance the function of phagocytic cells and provide protection against bacterial infections.

Mechanism of Action

GLF exerts its immunostimulatory effects by binding to specific receptors on the surface of phagocytic cells, including polymorphonuclear leukocytes (PMNLs) and monocytes. This binding initiates downstream signaling pathways that enhance the phagocytic capacity of these cells.

Table 2: Binding Affinity of Gly-Leu-Phe to Phagocytic Cells

| Cell Type | Receptor Class | Dissociation Constant (Kd) | Binding Capacity (Bmax) | Reference |

| Human PMNLs | High-affinity | 2.3 ± 1.0 nM | 60 ± 9 fmol/mg protein | |

| Human PMNLs | Low-affinity | 26.0 ± 3.5 nM | 208 ± 45 fmol/mg protein | |

| Human Monocytes | Single class | 3.7 ± 0.3 nM | 150 ± 6 fmol/mg protein |

-

Caption: Proposed signaling pathway for the immunostimulatory effect of Gly-Leu-Phe.

Preclinical Efficacy

The immunostimulatory activity of GLF has been demonstrated in a murine model of bacterial infection.

Table 3: Preclinical Efficacy of Gly-Leu-Phe in a Bacterial Infection Model

| Animal Model | Pathogen | GLF Administration Route | Dosage | Outcome | Reference |

| Mice | Klebsiella pneumoniae | Subcutaneous (s.c.) | 1 mg/kg | Protection against infection |

Experimental Protocols

-

Animals: Use adult mice (e.g., C57BL/6), 8-10 weeks old.

-

Bacterial Culture: Grow Klebsiella pneumoniae to mid-log phase in an appropriate broth (e.g., Luria-Bertani broth). Wash and resuspend the bacteria in sterile phosphate-buffered saline (PBS) to the desired concentration.

-

GLF Administration: Administer GLF subcutaneously at a dose of 1 mg/kg.

-

Infection: At a specified time post-GLF administration (e.g., 24 hours), infect the mice with a lethal or sub-lethal dose of K. pneumoniae via an appropriate route (e.g., intraperitoneal or intranasal).

-

Monitoring: Monitor the mice for survival and clinical signs of illness for a defined period (e.g., 14 days).

-

Bacterial Load (Optional): At selected time points, euthanize a subset of animals and determine the bacterial load in relevant organs (e.g., lungs, spleen, liver) by plating serial dilutions of tissue homogenates on agar (B569324) plates.

-

Cell Isolation: Isolate human PMNLs and monocytes from the peripheral blood of healthy donors using density gradient centrifugation.

-

Opsonization of Target Particles: Opsonize target particles (e.g., fluorescently labeled bacteria, zymosan particles) with serum.

-

Cell Treatment: Pre-incubate the isolated phagocytes with varying concentrations of GLF for a specified time (e.g., 30 minutes at 37°C).

-

Phagocytosis: Add the opsonized target particles to the phagocytes and incubate to allow for phagocytosis.

-

Quantification:

-

Flow Cytometry: Quantify the percentage of phagocytes that have engulfed fluorescent particles and the mean fluorescence intensity.

-

Microscopy: Visualize and count the number of ingested particles per cell.

-

-

Data Analysis: Calculate the phagocytic index (percentage of phagocytic cells × average number of ingested particles per cell).

Synthesis of Gly-Leu-Phe

GLF can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

General Solid-Phase Peptide Synthesis Protocol

-

Resin Selection and Loading: Start with a suitable resin (e.g., Rink amide resin for a C-terminal amide). The first amino acid (Fmoc-Phe-OH) is coupled to the resin.

-

Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound phenylalanine using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF).

-

Coupling: The next amino acid (Fmoc-Leu-OH) is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the resin-bound phenylalanine.

-

Repeat: The deprotection and coupling steps are repeated for the final amino acid (Fmoc-Gly-OH).

-

Cleavage and Deprotection: The synthesized tripeptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

-

Caption: General workflow for the solid-phase synthesis of Gly-Leu-Phe.

Future Directions and Conclusion

The existing preclinical data strongly suggest that Gly-Leu-Phe has therapeutic potential, particularly in the fields of dermatology and immunology. However, further research is required to fully elucidate its mechanisms of action and to translate these findings into clinical applications. Key areas for future investigation include:

-

Quantitative Efficacy Studies: Conducting dose-response studies for both the anti-alopecia and immunostimulatory effects to determine optimal therapeutic windows.

-

Detailed Mechanistic Studies: Investigating the downstream signaling pathways activated by GLF in both skin cells and phagocytes.

-

Broader Preclinical Models: Evaluating the efficacy of GLF in other models of alopecia and against a wider range of pathogens.

-

Pharmacokinetic and Toxicological Studies: Assessing the absorption, distribution, metabolism, excretion, and safety profile of GLF.

-

Clinical Trials: Designing and conducting well-controlled clinical trials to evaluate the safety and efficacy of GLF in human subjects for the prevention of chemotherapy-induced alopecia and as an adjunctive therapy for bacterial infections.

References

H-Gly-Leu-Phe-OH: An In-depth Technical Guide on its Role as an Immunostimulating Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Gly-Leu-Phe-OH, a tripeptide composed of glycine, leucine, and phenylalanine, is a bioactive peptide derived from the enzymatic hydrolysis of milk proteins, specifically α-lactalbumin and casein. This document provides a comprehensive technical overview of this compound, focusing on its role as an immunostimulating agent. It details the peptide's chemical properties, summarizes key quantitative data from immunomodulatory studies, provides detailed experimental protocols for assessing its activity, and illustrates the putative signaling pathways involved in its mechanism of action. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of immunology, peptide therapeutics, and drug development.

Introduction

Bioactive peptides derived from food proteins have garnered significant interest for their potential therapeutic applications. Among these, this compound has emerged as a noteworthy immunostimulating agent. First identified as an immunostimulating peptide from human and cow casein, its ability to modulate immune responses has been demonstrated in various in vitro and in vivo models.[1] This tripeptide has shown promise in enhancing host defense mechanisms, suggesting its potential as a novel immunomodulatory therapeutic or as an adjuvant in vaccine formulations. This whitepaper aims to consolidate the current scientific knowledge on this compound to facilitate further research and development.

Chemical Properties

This compound is a tripeptide with the sequence Glycyl-L-Leucyl-L-Phenylalanine. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C17H25N3O4 | [2][3] |

| Molecular Weight | 335.4 g/mol | [2][3] |

| IUPAC Name | (2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | [2] |

| Synonyms | Gly-Leu-Phe, GLF | [1] |

| Theoretical pI | 7 | [3] |

| GRAVY | 2.07 | [3] |

Immunostimulatory Activity of this compound

The immunostimulatory effects of this compound have been primarily characterized by its ability to enhance phagocytic activity and its protective effects in infection and chemotherapy-induced models.

Enhancement of Phagocytosis

This compound has been shown to significantly stimulate the phagocytic activity of macrophages.[1] This is a critical aspect of the innate immune response, where phagocytes engulf and eliminate pathogens and cellular debris.

Quantitative Data on Phagocytosis Stimulation:

| Cell Type | Assay | Treatment Concentration | Result | Reference |

| Human Monocytic-Macrophagic Cells | In vitro phagocytosis of senescent red blood cells | Not specified | Significant stimulation of binding and phagocytosis | [1] |

| Murine Peritoneal Macrophages | In vitro phagocytosis of opsonized sheep red blood cells | Not specified | Stimulation of phagocytosis | [1] |

In Vivo Protective Effects

The immunostimulatory properties of this compound translate to protective effects in vivo.

Quantitative Data on In Vivo Protective Effects:

| Animal Model | Challenge | Administration Route & Dose | Outcome | Reference |

| Mice | Klebsiella pneumoniae infection | Subcutaneous, 1 mg/kg | Protection against infection | [1] |

| Neonatal Rats | Etoposide-induced alopecia | Intraperitoneal, 100 mg/kg for 4 days | Prevention of hair loss, inhibition of epidermal thickening and adipocyte layer thinning | [1] |

| Neonatal Rats | Etoposide-induced alopecia | Oral, 300 mg/kg for 6 days | Prevention of hair loss | [1] |

The anti-alopecia effect is suggested to be mediated by histamine (B1213489) release, as it was inhibited by a histamine H1 receptor antagonist.[1]

Putative Signaling Pathways

While the precise signaling cascade initiated by this compound has not been fully elucidated for this specific peptide, the immunostimulatory actions of similar bioactive peptides often involve the activation of key inflammatory signaling pathways such as those mediated by Toll-like Receptors (TLRs), Mitogen-Activated Protein Kinases (MAPK), and Nuclear Factor-kappa B (NF-κB).

Toll-like Receptor (TLR) Activation

TLRs are pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). It is plausible that this compound may act as a ligand for TLRs, particularly TLR2 or TLR4, on the surface of macrophages, initiating a downstream signaling cascade.

Caption: Putative TLR-mediated signaling cascade for this compound.

MAPK and NF-κB Pathways

The activation of TLRs typically leads to the downstream activation of the MAPK and NF-κB signaling pathways. The MAPK family (including ERK, p38, and JNK) and the transcription factor NF-κB are critical regulators of inflammatory gene expression, including the production of pro-inflammatory cytokines and chemokines, which in turn can enhance phagocytic activity.

Caption: Interplay of MAPK and NF-κB pathways in immunostimulation.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the immunostimulatory activity of this compound.

In Vitro Macrophage Phagocytosis Assay

This protocol is adapted from standard procedures for measuring phagocytosis by macrophages.[4][5]

Objective: To quantify the effect of this compound on the phagocytic capacity of macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or THP-1)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (lyophilized powder)

-

Phosphate Buffered Saline (PBS)

-

Fluorescently labeled particles (e.g., FITC-labeled zymosan or fluorescent latex beads)

-

Trypan Blue solution

-

Microplate reader with fluorescence capabilities or a flow cytometer

-

96-well black, clear-bottom tissue culture plates

Procedure:

-

Cell Culture: Culture macrophages in T-75 flasks until they reach 80-90% confluency.

-

Cell Seeding: Harvest the cells and seed them into a 96-well plate at a density of 1 x 10^5 cells/well. Allow the cells to adhere overnight at 37°C in a 5% CO2 incubator.

-

Peptide Preparation: Prepare a stock solution of this compound in sterile PBS or cell culture medium. Perform serial dilutions to obtain the desired final concentrations (e.g., 1, 10, 100 µg/mL).

-

Cell Treatment: Remove the old medium from the wells and replace it with fresh medium containing different concentrations of this compound. Include a vehicle control (medium with PBS). Incubate for 24 hours.

-

Phagocytosis Induction: Add fluorescently labeled particles to each well at a particle-to-cell ratio of 10:1.

-

Incubation: Incubate the plate for 1-2 hours at 37°C to allow for phagocytosis.

-

Quenching of Extracellular Fluorescence: Add Trypan Blue solution (0.05%) to each well to quench the fluorescence of non-internalized particles.

-

Washing: Gently wash the cells three times with cold PBS to remove excess particles and Trypan Blue.

-

Quantification:

-

Microplate Reader: Measure the fluorescence intensity in each well using a microplate reader.

-

Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution, wash with PBS, and analyze the percentage of fluorescent cells and the mean fluorescence intensity by flow cytometry.

-

Caption: Experimental workflow for the in vitro phagocytosis assay.

Cytokine Release Assay

This protocol is based on standard methods for measuring cytokine secretion from immune cells.[6][7]

Objective: To determine the profile and quantity of cytokines released by macrophages upon stimulation with this compound.

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or THP-1)

-

Complete cell culture medium

-

This compound

-

Lipopolysaccharide (LPS) as a positive control

-

PBS

-

24-well tissue culture plates

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β) or a multiplex cytokine assay kit

Procedure:

-

Cell Seeding: Seed macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Cell Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a negative control (medium only) and a positive control (medium with LPS, e.g., 100 ng/mL).

-

Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells and carefully collect the supernatant from each well.

-

Cytokine Quantification: Measure the concentration of cytokines in the collected supernatants using ELISA or a multiplex assay according to the manufacturer's instructions.

-

Data Analysis: Generate standard curves for each cytokine and calculate the concentration in each sample.

Caption: Workflow for the cytokine release assay.

Conclusion and Future Directions

This compound is a promising immunostimulating tripeptide with demonstrated efficacy in enhancing phagocytosis and providing protection in preclinical models. Its origin from common dietary proteins makes it an attractive candidate for further development as a therapeutic or nutraceutical. However, to fully realize its potential, several key areas require further investigation.

Future research should focus on:

-

Elucidation of the specific molecular targets and signaling pathways: Identifying the primary receptor(s) for this compound and detailing the downstream signaling cascade will be crucial for understanding its mechanism of action.

-

Comprehensive dose-response studies: Establishing clear dose-response relationships for its effects on phagocytosis and cytokine production will be necessary for determining optimal therapeutic dosages.

-

Detailed cytokine profiling: A broader analysis of the cytokines and chemokines induced by this compound will provide a more complete picture of its immunomodulatory effects.

-

Preclinical and clinical evaluation: Further studies in more complex animal models and eventually in human clinical trials are needed to assess its safety and efficacy for specific therapeutic indications.

By addressing these research gaps, the scientific community can pave the way for the potential translation of this compound from a promising bioactive peptide into a valuable tool for modulating the immune system.

References

- 1. researchgate.net [researchgate.net]

- 2. H-Gly-phe-leu-OH | C17H25N3O4 | CID 7016074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound peptide [novoprolabs.com]

- 4. Macrophage Phagocytosis Assay [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Kinetic Cytokine Secretion Profile of LPS-Induced Inflammation in the Human Skin Organ Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

Glycyl-leucyl-phenylalanine: A Review of its Biological Effects and Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Glycyl-leucyl-phenylalanine (GLP) is a tripeptide derived from the enzymatic digestion of proteins such as alpha-lactalbumin and human casein. While research into its specific biological functions is still emerging, existing studies have identified promising therapeutic effects, particularly in the realms of immunostimulation and the mitigation of chemotherapy-induced side effects. This document provides a comprehensive technical overview of the current literature on Glycyl-leucyl-phenylalanine, detailing its observed biological activities, the experimental protocols used to elucidate these effects, and the proposed signaling pathways.

Biological Effects of Glycyl-leucyl-phenylalanine

Current research has highlighted two primary biological effects of Glycyl-leucyl-phenylalanine: immunostimulatory activity and anti-alopecia properties.

Immunostimulatory Effects

Glycyl-leucyl-phenylalanine has been shown to modulate the activity of phagocytic cells, key components of the innate immune system. Studies have demonstrated that this tripeptide can enhance the phagocytic capacity of macrophages and bind to specific receptors on human phagocytic blood cells, suggesting a direct role in initiating an immune response.[1] Furthermore, in vivo studies have indicated that GLP can protect against bacterial infections.[1][2]

Anti-Alopecia Effects

A significant finding in the study of Glycyl-leucyl-phenylalanine is its ability to prevent alopecia induced by cytotoxic agents. In a neonatal rat model, administration of GLP was shown to counteract the hair loss caused by the anticancer drug etoposide (B1684455).[2][3] Microscopic analysis revealed that GLP treatment inhibited the loss of hair, the thickening of the epidermis, and the thinning of the adipocyte layer associated with etoposide administration.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from the cited literature on the biological effects of Glycyl-leucyl-phenylalanine.

Table 1: In Vivo Anti-Alopecia Effects of Glycyl-leucyl-phenylalanine [3]

| Animal Model | Treatment | Dosage | Administration Route | Duration | Outcome |

| Neonatal Rat | Gly-Leu-Phe | 100 mg/kg | Intraperitoneal | 4 days | Prevention of etoposide-induced alopecia |